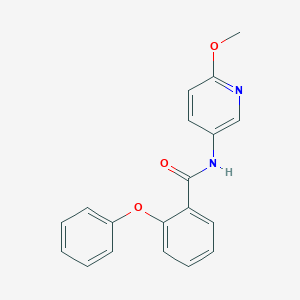

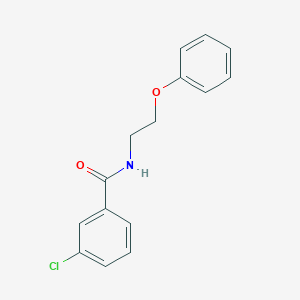

(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid

カタログ番号 B496760

CAS番号:

306996-85-0

分子量: 216.19g/mol

InChIキー: VSHQCDJWFSXEDO-AATRIKPKSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid” is a chemical compound with the CAS Number: 306996-85-0 . Its molecular weight is 216.2 and its IUPAC name is (E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid .

Synthesis Analysis

There is a green protocol for the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-aryl benzamides, which involves the reaction of phthalolyl chloride with anilines and anthranilamide in water without any catalyst . This method provides excellent yields using water as a solvent .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8N2O3/c14-10(15)6-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-6H,(H,14,15)(H,12,13,16)/b6-5+ .科学的研究の応用

Scientific Research Applications of (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid

Synthesis and Chemical Properties

- Synthesis Routes and Derivatives : A study described an easy route to synthesize (4-Oxo-3,4-dihydroquinazolin-3-yl)-alkanoic acids and their esters, showing the versatility of (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid in forming complex molecules (Süsse & Johne, 1985).

- In Annelation Reactions : This compound was used in annelation reactions with haloquinoline rings, demonstrating its reactivity and potential in creating new molecular structures (Khilya et al., 2004).

- Cyclization and Rearrangement : It underwent cyclization and rearrangement processes, indicating its reactivity and utility in synthesizing oxo-dihydroquinazoline derivatives (Alemagna et al., 1985).

Pharmaceutical and Medicinal Chemistry

- Precursor for Pharmaceutical Synthesis : It served as a precursor for synthesizing polyfunctional quinazoline derivatives of pharmaceutical interest, highlighting its importance in drug development and synthesis (Aly, 2003).

- Antimicrobial and Anticonvulsant Activities : Derivatives of this compound showed antimicrobial and anticonvulsant activities, indicating its potential in therapeutic applications (Rajasekaran et al., 2013).

Advanced Materials and Energy

- In Dye-Sensitized Solar Cells : A derivative was used as a coadsorbent in dye-sensitized solar cells, enhancing energy conversion efficiency, which illustrates its role in renewable energy technologies (Lee et al., 2013).

Novel Applications and Studies

- Drug Releasing Studies : It was part of the synthesis and characterization of acrylate polymers with focus on their antibacterial activity and drug release behavior, showing its potential in drug delivery systems (Uma et al., 2021).

Safety And Hazards

特性

IUPAC Name |

(E)-3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10(15)6-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-6H,(H,14,15)(H,12,13,16)/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHQCDJWFSXEDO-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![2-(1-adamantyl)-N~1~-[4-methyl-3-(morpholinosulfonyl)phenyl]acetamide](/img/structure/B496677.png)

![2-(1-adamantyl)-N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B496678.png)

![2-(benzylsulfanyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B496679.png)

![2-chloro-4,5-difluoro-N-[3-(methylsulfonyl)phenyl]benzamide](/img/structure/B496683.png)

![N-(2,6-dimethylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B496684.png)

![4-{2-[(methylsulfonyl)amino]ethoxy}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B496686.png)

![N-(3-fluoro-2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B496692.png)

![3,4,5-trimethoxy-N-[3-(methylsulfonyl)phenyl]benzamide](/img/structure/B496693.png)

![4-methoxy-N-[3-(methylsulfonyl)phenyl]benzamide](/img/structure/B496694.png)

![2-[(3,4-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B496695.png)